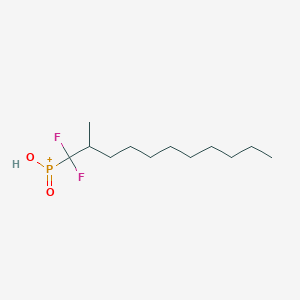
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a benzyloxy group at the 6-position and two methyl groups at the 1 and 9 positions, along with two amine groups at the 2 and 3 positions of the carbazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine typically involves multiple steps, starting from commercially available carbazole derivatives One common method involves the protection of the hydroxyl group using benzyl bromide in the presence of a base like sodium hydride (NaH) The methylation of the carbazole core can be achieved using methyl iodide (CH₃I) under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoate using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro groups (if present as intermediates) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: Pd/C, H₂, NaBH₄
Substitution: Benzyl bromide, NaH
Major Products Formed
Oxidation: Benzoate derivatives
Reduction: Amines
Substitution: Various substituted carbazole derivatives
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Benzyloxyindole
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 2-Benzyloxy-1-methylpyridinium triflate
Uniqueness
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. The presence of both benzyloxy and dimethyl groups, along with the diamine functionality, makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832723-97-4 |
|---|---|
Molekularformel |
C21H21N3O |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1,9-dimethyl-6-phenylmethoxycarbazole-2,3-diamine |
InChI |
InChI=1S/C21H21N3O/c1-13-20(23)18(22)11-17-16-10-15(8-9-19(16)24(2)21(13)17)25-12-14-6-4-3-5-7-14/h3-11H,12,22-23H2,1-2H3 |
InChI-Schlüssel |
CLXYORDYNANTPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=C1N)N)C3=C(N2C)C=CC(=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)

![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)

![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)


![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)



